molecular formula C13H15NO2 B14110570 4-(2-Ethoxyethoxy)quinoline

4-(2-Ethoxyethoxy)quinoline

Cat. No.: B14110570
M. Wt: 217.26 g/mol
InChI Key: VZBKVFSCIKCRGC-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethoxy)quinoline can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with 2-ethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Ethoxyethoxy)quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.

    4-Chloroquinoline: A derivative with a chlorine atom at the 4-position.

Comparison: 4-(2-Ethoxyethoxy)quinoline is unique due to the presence of the ethoxyethoxy group, which can enhance its solubility and reactivity compared to other quinoline derivatives

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(2-ethoxyethoxy)quinoline

InChI

InChI=1S/C13H15NO2/c1-2-15-9-10-16-13-7-8-14-12-6-4-3-5-11(12)13/h3-8H,2,9-10H2,1H3

InChI Key

VZBKVFSCIKCRGC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=NC2=CC=CC=C21

Origin of Product

United States

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